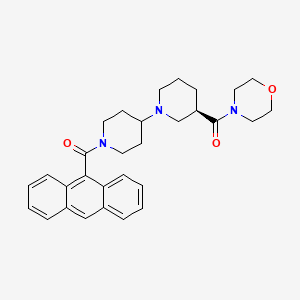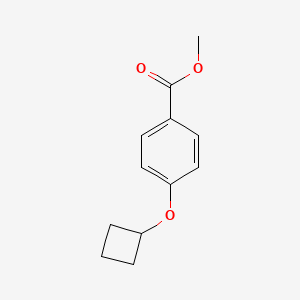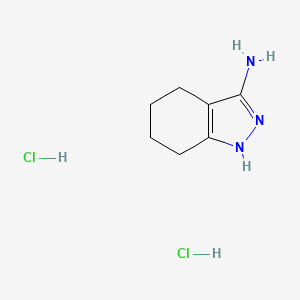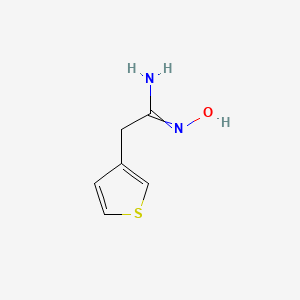
CP 640186
Descripción general
Descripción
(3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine core with anthrylcarbonyl and morpholinylcarbonyl substituents
Análisis Bioquímico
Biochemical Properties
CP-640186 interacts with the acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism . It binds to the active site of ACC at the interface between the two monomers of the CT dimer . The inhibition of ACC by CP-640186 is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate .
Cellular Effects
CP-640186 has been shown to inhibit fatty acid synthesis and stimulate fatty acid oxidation in various cell types . For instance, it can inhibit H460 cell growth , increase fatty acid metabolism in C2C12 cells and muscle strips , and inhibit fatty acid synthesis and TG synthesis in HepG2 cells .
Molecular Mechanism
CP-640186 exerts its effects at the molecular level by binding to the active site of ACC, thereby inhibiting the enzyme . This inhibition leads to a decrease in the synthesis of malonyl-CoA, a product synthesized by the catalyzation of ACC . This results in a decrease in fatty acid synthesis and an increase in fatty acid oxidation .
Temporal Effects in Laboratory Settings
While specific temporal effects of CP-640186 are not mentioned in the search results, it is noted that CP-640186 displays good metabolic stability and moderate pharmacokinetic properties .
Dosage Effects in Animal Models
In animal models, CP-640186 has been shown to inhibit fatty acid synthesis and stimulate fatty acid oxidation . It has also been shown to improve insulin sensitivity in diet-induced obese animal models .
Metabolic Pathways
CP-640186 is involved in the fatty acid metabolism pathway, where it inhibits the enzyme ACC . This leads to a decrease in the synthesis of malonyl-CoA, a key intermediate in fatty acid synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine typically involves multi-step organic reactions. The process may start with the preparation of the bipiperidine core, followed by the introduction of the anthrylcarbonyl and morpholinylcarbonyl groups through acylation reactions. Common reagents used in these steps include anthracene derivatives, morpholine, and various acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, with catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The anthrylcarbonyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bipiperidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthrylcarbonyl group would yield anthraquinone derivatives, while reduction of the carbonyl groups would yield the corresponding alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying molecular interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of (3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-1’-(9-anthrylcarbonyl)-3-(piperidin-4-ylcarbonyl)-1,4’-bipiperidine: Similar structure but with a piperidine group instead of morpholine.
(3R)-1’-(9-anthrylcarbonyl)-3-(pyrrolidin-4-ylcarbonyl)-1,4’-bipiperidine: Similar structure but with a pyrrolidine group.
Uniqueness
The presence of the morpholinylcarbonyl group in (3R)-1’-(9-anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4’-bipiperidine may confer unique properties such as increased solubility or specific binding interactions that are not observed in similar compounds.
Propiedades
IUPAC Name |
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKDRLEMKIYMC-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591778-68-6 | |
| Record name | CP-640186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-640186 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B8025249.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylamino)-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8025250.png)

![6'-tert-butyl-1-[(1H-indazol-5-yl)carbonyl]-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-c]pyrazole]-4'-amine](/img/structure/B8025262.png)


![(2E)-1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8025270.png)







